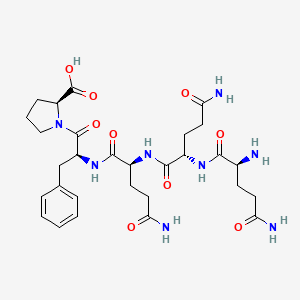
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline is a peptide compound composed of five amino acids: three L-glutamine residues, one L-phenylalanine residue, and one L-proline residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, L-proline, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-phenylalanine, is activated and coupled to the deprotected amine group of the previous amino acid.
Repetition: Steps 2 and 3 are repeated for the remaining amino acids (three L-glutamine residues).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Modifying the side chains of amino acids, particularly the phenylalanine residue.
Deamidation: Conversion of glutamine residues to glutamic acid.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Deamidation: Can be catalyzed by enzymes like glutaminases or under mild acidic conditions.
Major Products
Hydrolysis: Yields L-glutamine, L-phenylalanine, and L-proline.
Oxidation: Produces oxidized derivatives of phenylalanine and potentially other amino acids.
Deamidation: Results in the formation of L-glutamic acid from L-glutamine residues.
Applications De Recherche Scientifique
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and degradation.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, such as drug delivery systems and peptide-based vaccines.
Industry: Utilized in the development of functional foods and nutraceuticals, particularly for its potential health benefits.
Mécanisme D'action
The mechanism of action of L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline involves its interaction with specific molecular targets and pathways. For example, the compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism can vary depending on the specific application and context in which the peptide is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-tyrosine: Similar structure but with a tyrosine residue instead of proline.
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-alanine: Contains an alanine residue instead of proline.
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-serine: Features a serine residue in place of proline.
Uniqueness
L-Glutaminyl-L-glutaminyl-L-glutaminyl-L-phenylalanyl-L-proline is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of three consecutive L-glutamine residues, along with L-phenylalanine and L-proline, contributes to its stability and potential functional roles in various applications.
Propriétés
Numéro CAS |
873217-89-1 |
|---|---|
Formule moléculaire |
C29H42N8O9 |
Poids moléculaire |
646.7 g/mol |
Nom IUPAC |
(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C29H42N8O9/c30-17(8-11-22(31)38)25(41)34-18(9-12-23(32)39)26(42)35-19(10-13-24(33)40)27(43)36-20(15-16-5-2-1-3-6-16)28(44)37-14-4-7-21(37)29(45)46/h1-3,5-6,17-21H,4,7-15,30H2,(H2,31,38)(H2,32,39)(H2,33,40)(H,34,41)(H,35,42)(H,36,43)(H,45,46)/t17-,18-,19-,20-,21-/m0/s1 |
Clé InChI |
ONIDMPMJXNKFEA-SXYSDOLCSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















